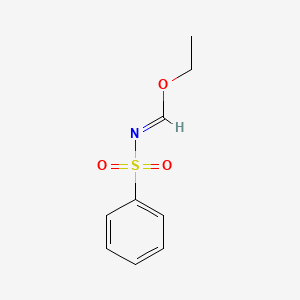
ethyl N-(benzenesulfonyl)carboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(benzenesulfonyl)carboximidate is an organic compound that belongs to the class of carboximidates. Carboximidates are esters formed between an imidic acid and an alcohol. This compound is characterized by the presence of an ethyl group, a benzenesulfonyl group, and a carboximidate functional group. It is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-(benzenesulfonyl)carboximidate can be synthesized through the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols . . The reaction typically requires an acidic environment and an excess of alcohol to drive the formation of the desired imidate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of the Pinner reaction can be scaled up for industrial applications. This involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(benzenesulfonyl)carboximidate undergoes various types of chemical reactions, including:
Hydrolysis: It can be hydrolyzed to form esters.
Aminolysis: It reacts with amines to form amidines.
Rearrangement: It can undergo the Chapman rearrangement, where aryl N-arylbenzimidates are converted to the corresponding amides.
Common Reagents and Conditions
Hydrolysis: Typically requires water and an acid catalyst.
Aminolysis: Involves the use of amines or ammonia.
Chapman Rearrangement: Requires thermal conditions to facilitate the intramolecular migration of the aryl group.
Major Products Formed
Esters: Formed through hydrolysis.
Amidines: Formed through aminolysis.
Amides: Formed through the Chapman rearrangement.
Scientific Research Applications
Ethyl N-(benzenesulfonyl)carboximidate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl N-(benzenesulfonyl)carboximidate involves its reactivity as an electrophile. It can undergo addition reactions with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in the synthesis of benzenesulfonamide derivatives, it acts as a precursor that undergoes further chemical transformations .
Comparison with Similar Compounds
Ethyl N-(benzenesulfonyl)carboximidate can be compared with other carboximidates and benzenesulfonamide derivatives:
Carboximidates: Similar compounds include mthis compound and propyl N-(benzenesulfonyl)carboximidate. These compounds share similar reactivity and applications but differ in their alkyl groups.
Benzenesulfonamide Derivatives: Compounds such as benzenesulfonamide and N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline exhibit similar biological activities and are used in medicinal chemistry
This compound stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological applications.
Biological Activity
Ethyl N-(benzenesulfonyl)carboximidate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, synthesis methods, and relevant case studies.
Overview of this compound
This compound belongs to the class of carboximidates, which are known for their utility in organic synthesis and biological applications. The compound features a benzenesulfonyl group that enhances its reactivity and biological profile.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Many carboximidates have shown significant efficacy against various bacterial strains. For instance, studies have reported that certain derivatives demonstrate minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Antitumor Properties : Some derivatives have been evaluated for their ability to inhibit tumor cell proliferation. Specific compounds have been noted to affect key signaling pathways involved in cancer progression, such as the STAT3 pathway .
- Anti-inflammatory Effects : There is growing evidence that carboximidates can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Synthesis Methods
The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with ethyl carbamate under basic conditions. This method allows for the efficient formation of the desired imidate structure while minimizing by-products.
1. Antimicrobial Evaluation
In a recent study, a series of carboximidates, including this compound, were tested against Gram-positive and Gram-negative bacteria. The results indicated potent antimicrobial activity with MIC values as low as 0.9 µg/mL for certain derivatives, suggesting their potential as new antimicrobial agents .
2. Antitumor Activity
Another investigation focused on the antitumor properties of carboximidate derivatives. Compounds were screened against various cancer cell lines, with some exhibiting IC50 values lower than standard chemotherapeutic agents like etoposide. The mechanism of action was linked to the inhibition of topoisomerase II activity, crucial for DNA replication in cancer cells .
Data Summary
Properties
Molecular Formula |
C9H11NO3S |
|---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
ethyl (1E)-N-(benzenesulfonyl)methanimidate |
InChI |
InChI=1S/C9H11NO3S/c1-2-13-8-10-14(11,12)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+ |
InChI Key |
BDKZTFIMIAMXCF-CSKARUKUSA-N |
Isomeric SMILES |
CCO/C=N/S(=O)(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCOC=NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















